molecular formula C16H25NO3 B6006073 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B6006073
M. Wt: 279.37 g/mol
InChI Key: QMFWWRKULSMUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as BCH, is a bicyclic compound that has been widely studied for its potential as an antiviral and anticancer agent. BCH is a derivative of norbornene, a cyclic hydrocarbon that has been used as a starting material for the synthesis of a variety of bioactive compounds.

Mechanism of Action

The mechanism of action of 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of viral and cancer cell replication. 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to interfere with the synthesis of viral and cellular DNA, RNA, and proteins, which are essential for the replication of viruses and cancer cells.
Biochemical and Physiological Effects:
3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the growth of new blood vessels), and the modulation of immune system function. These effects make 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid a promising candidate for the development of new antiviral and anticancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is also highly reactive and can be difficult to handle, which can make it challenging to work with in the lab.

Future Directions

There are a number of potential future directions for research on 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One area of interest is the development of new formulations of 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid that can target specific types of cancer cells or viruses. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which could help to optimize dosing and treatment regimens. Finally, there is potential for the development of 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid-based therapies that can be used in combination with other drugs or therapies to enhance their effectiveness.

Synthesis Methods

3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be synthesized through a multistep process that involves the reaction of norbornene with heptylamine, followed by the addition of carbonyl groups to the resulting amine. The final step in the synthesis is the addition of a carboxylic acid group to the bicyclic ring system.

Scientific Research Applications

3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been the subject of extensive scientific research due to its potential as an antiviral and anticancer agent. In vitro studies have shown that 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is effective against a variety of viruses, including herpes simplex virus, cytomegalovirus, and HIV. 3-[(heptylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has also been shown to have anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

3-(heptylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-2-3-4-5-6-9-17-15(18)13-11-7-8-12(10-11)14(13)16(19)20/h7-8,11-14H,2-6,9-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFWWRKULSMUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)C1C2CC(C1C(=O)O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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